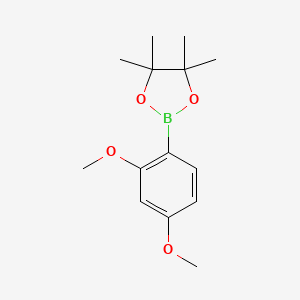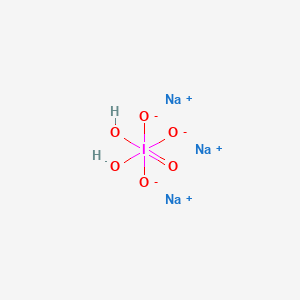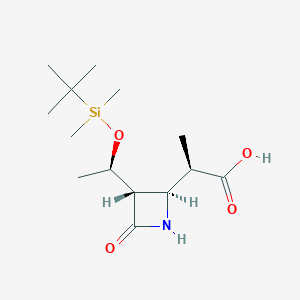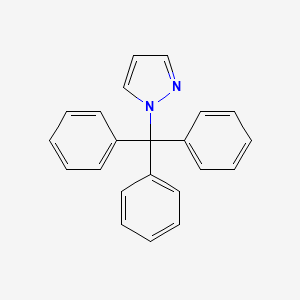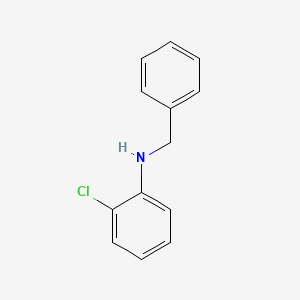
Benzenemethanamine, N-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-, also known as 2-Chloro-N-phenylethanamine or 2C-C, is a phenethylamine compound. It contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine (aromatic) .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- contains total 29 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s) and 1 imine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Applications De Recherche Scientifique
Environmental and Toxicological Studies
A notable area of research involving chemicals similar to “Benzenemethanamine, N-(2-chlorophenyl)-” includes the study of chlorophenols (CPs), which have been identified as significant environmental pollutants due to their persistence and toxicity. Although the direct research on Benzenemethanamine, N-(2-chlorophenyl)- is not available, insights can be drawn from related studies on chlorophenols and chlorobenzenes, compounds that share structural similarities or are within the same chemical family, showcasing the broader implications and applications in scientific research.
Environmental Impact of Chlorophenols : Chlorophenols are recognized for their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights their formation through incomplete combustion and several other pathways, contributing to environmental pollution. The study provides a detailed review of the concentrations, reaction pathways, and implications for air pollution control devices in MSWI operations (Peng et al., 2016).
Remediation of Chlorophenols : The degradation of chlorinated phenols through zero-valent iron and iron-based bimetals has been extensively reviewed, focusing on the mechanisms and effectiveness of these methods in dechlorination and removal. This research underscores the potential for remediation techniques in mitigating the environmental and toxicological impact of such compounds (Gunawardana et al., 2011).
Toxic Effects and Mechanisms in Fish : The toxicological effects of chlorophenols on aquatic life, particularly fish, have been summarized, highlighting the oxidative stress, immune system disruption, endocrine disruption, and potential carcinogenic effects caused by these compounds. This comprehensive review provides insights into the mechanisms of toxicity, offering a basis for understanding the environmental impact and risks associated with chlorophenols (Ge et al., 2017).
Mécanisme D'action
Mode of Action
It’s known that benzyl compounds can undergo reactions such as nucleophilic substitution . In these reactions, the benzyl group can act as a leaving group, being replaced by other nucleophiles .
Biochemical Pathways
Benzyl compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Propriétés
IUPAC Name |
N-benzyl-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRIFJATWTRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437201 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98018-66-7 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What happens to N-benzyl-2-chloroaniline when exposed to light in a solution?
A1: When an aqueous acetonitrile solution of N-benzyl-2-chloroaniline is irradiated, it undergoes photochemical reactions leading to several products. These include phenanthridine, 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), N-benzylaniline, and bibenzyl. This process involves both cyclization and reduction reactions. [] It's important to note that both singlet and triplet excited states of the molecule are involved in these photochemical transformations. []
Q2: Does the halogen substituent influence the photochemical reaction outcome?
A2: Yes, the type of halogen substituent on the N-benzylaniline significantly impacts the photochemical reaction products. Notably, while chloro-substituted N-benzylanilines yield the dimer 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), the iodo-substituted counterparts do not produce this dimer upon irradiation. [] This suggests that the heavier halogen atom might influence the reaction pathway and favor different products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

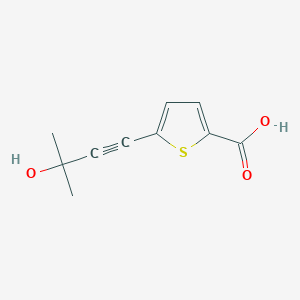


![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)





